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Compound of Interest

Compound Name: Ethyl 3,5-dinitrobenzoate

Cat. No.: B1581897 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3,5-dinitrobenzoate is a highly functionalized aromatic compound that serves as a

pivotal intermediate in a wide array of synthetic transformations. Its unique electronic

properties, stemming from the presence of two powerful electron-withdrawing nitro groups and

a versatile ethyl ester moiety, make it an attractive starting material for the synthesis of complex

molecules, including pharmaceuticals, dyes, and advanced materials. This guide provides a

comprehensive overview of its synthesis, key reactions, and detailed experimental protocols,

highlighting its role as a strategic building block in organic chemistry.

Physicochemical Properties
Ethyl 3,5-dinitrobenzoate is a stable, solid compound under standard conditions. Its key

physical and chemical properties are summarized below.[1][2][3][4]
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Property Value

CAS Number 618-71-3[2][5]

Molecular Formula C₉H₈N₂O₆[1][2][5]

Molecular Weight 240.17 g/mol [1][2][5]

Melting Point 92-95 °C[2][3][6]

Boiling Point 382.88 °C (estimated)[1][3]

Appearance Solid[2]

IUPAC Name ethyl 3,5-dinitrobenzoate[4]

SMILES
CCOC(=O)c1cc(cc(c1)--INVALID-LINK--=O)--

INVALID-LINK--=O[2]

InChI Key IBQREHJPMPCXQA-UHFFFAOYSA-N[2][4]

Synthesis of Ethyl 3,5-Dinitrobenzoate
The preparation of Ethyl 3,5-dinitrobenzoate is typically achieved through the esterification of

3,5-dinitrobenzoic acid. Several methods exist, ranging from traditional acid chloride-based

approaches to greener, microwave-assisted protocols.

The primary routes to Ethyl 3,5-dinitrobenzoate start from 3,5-dinitrobenzoic acid, which itself

is synthesized by the nitration of benzoic acid.[7][8] The subsequent esterification can be

performed directly or via an acid chloride intermediate.

Conventional Method (via Acid Chloride): This common laboratory method involves

converting 3,5-dinitrobenzoic acid to its more reactive acid chloride using reagents like

thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[9][10] The resulting 3,5-

dinitrobenzoyl chloride is then reacted with ethanol to form the ethyl ester.[6][9] While

effective, this method generates hazardous byproducts like HCl, POCl₃, or SO₂.[9][10]

Microwave-Assisted Green Synthesis: A more environmentally friendly approach involves the

direct Fischer esterification of 3,5-dinitrobenzoic acid with ethanol under microwave

irradiation, typically catalyzed by a few drops of concentrated sulfuric acid.[9][10] This
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method significantly reduces reaction times from hours to minutes and avoids the use of

hazardous chlorinating agents.[9][10]
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Caption: Synthetic routes to Ethyl 3,5-dinitrobenzoate.

Protocol 2.2.1: Conventional Synthesis via Acid Chloride[6][9]

Acid Chloride Formation: In a fume hood, gently warm a mixture of 3,5-dinitrobenzoic acid

(1.0 g) and phosphorus pentachloride (1.5 g) in a dry boiling tube.

Stir the mixture until a liquid is obtained.

Separate the crude 3,5-dinitrobenzoyl chloride from the phosphorus oxychloride byproduct.

Esterification: Add ethanol (1 mL) to the crude acid chloride in a dry boiling tube fitted with a

reflux condenser.

Warm the mixture on a water bath for approximately 10-15 minutes.

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

Filter the solid and wash with a sodium bicarbonate solution to neutralize any remaining acid.

Purification: Recrystallize the crude solid from aqueous ethanol to afford pure Ethyl 3,5-
dinitrobenzoate.
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Protocol 2.2.2: Microwave-Assisted Green Synthesis[10]

Reaction Setup: In a clean, dry round-bottomed flask suitable for microwave synthesis, mix

3,5-dinitrobenzoic acid (1.0 g) with ethanol (1 mL).

Add 1-2 drops of concentrated sulfuric acid as a catalyst.

Microwave Irradiation: Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.

Work-up: Pour the cooled reaction mixture into ice-cold water, which will cause the ester to

precipitate.

Filter the solid product and wash thoroughly with an aqueous sodium bicarbonate solution to

remove any unreacted 3,5-dinitrobenzoic acid.

Purification: Recrystallize the product from an appropriate solvent to obtain pure Ethyl 3,5-
dinitrobenzoate.

Method Reagents Time Yield (%) Notes

Conventional

3,5-

Dinitrobenzoic

acid, PCl₅,

Ethanol

45-60 min[9] Good

Generates

hazardous

byproducts.[9]

Microwave

3,5-

Dinitrobenzoic

acid, Ethanol,

H₂SO₄ (cat.)

15-20 min[10] 45-50[9]

Green, energy-

efficient method.

[10]

Core Reactions and Synthetic Applications
The synthetic utility of Ethyl 3,5-dinitrobenzoate stems from the reactivity of its three

functional groups: the two nitro groups, the aromatic ring, and the ethyl ester.
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Caption: Key synthetic transformations of Ethyl 3,5-dinitrobenzoate.

The reduction of the two nitro groups to form Ethyl 3,5-diaminobenzoate is one of the most

important transformations of this building block. The resulting aromatic diamine is a precursor

to a vast range of heterocyclic compounds, polymers, and dyes.
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Common Reducing Agents:

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon

(Pd/C) or Platinum oxide (PtO₂).

Metal/Acid Systems: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or Iron (Fe) in acetic

acid.

Experimental Protocol 3.1.1: Reduction using SnCl₂/HCl

Dissolve Ethyl 3,5-dinitrobenzoate in ethanol in a round-bottomed flask.

Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0°C.

After the addition, allow the reaction to warm to room temperature and then heat to reflux for

several hours until TLC indicates the complete consumption of the starting material.

Cool the reaction mixture and neutralize carefully with a saturated solution of sodium

bicarbonate or sodium hydroxide until the solution is basic.

Extract the product with an organic solvent such as ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield Ethyl 3,5-diaminobenzoate.

The benzene ring of Ethyl 3,5-dinitrobenzoate is highly electron-deficient due to the strong -M

effect of the two nitro groups. This activates the ring towards nucleophilic aromatic substitution

(SNAr).[11][12] In this reaction, a potent nucleophile attacks an unsubstituted carbon on the

ring, leading to the displacement of one of the nitro groups as a nitrite ion, or another suitable

leaving group if present.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The

nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic

intermediate known as a Meisenheimer complex.[12][13] In the second step, the leaving

group (e.g., NO₂) is eliminated, restoring the aromaticity of the ring.[12]
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Activating Groups: The electron-withdrawing nitro groups are crucial as they stabilize the

negative charge of the Meisenheimer complex, particularly when they are positioned ortho or

para to the site of attack.[11][12]

Common Nucleophiles: Alkoxides (RO⁻), phenoxides (ArO⁻), amines (RNH₂, R₂NH), and

thiols (RS⁻) are commonly used nucleophiles.[14]

Table of Potential SNAr Reactions

Nucleophile Reagent Example Expected Product

Alkoxide Sodium Methoxide (NaOMe)
Ethyl 3-methoxy-5-

nitrobenzoate

Amine Piperidine
Ethyl 3-nitro-5-(piperidin-1-

yl)benzoate

Thiolate
Sodium thiophenoxide

(NaSPh)

Ethyl 3-nitro-5-

(phenylthio)benzoate

The diamino derivative, Ethyl 3,5-diaminobenzoate, is a key precursor for building complex

heterocyclic scaffolds, which are prevalent in medicinal chemistry.[15][16] For example,

reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles,

while reaction with 1,2-dicarbonyl compounds can yield quinoxalines.

Experimental Protocol 3.3.1: General Benzimidazole Synthesis

Combine Ethyl 3,5-diaminobenzoate with a chosen aldehyde in ethanol.

Add a catalytic amount of an oxidizing agent or simply heat in the presence of air.

Reflux the mixture for several hours.

Upon completion, cool the reaction and isolate the crude product, which can be purified by

crystallization or column chromatography.

Ethyl 3,5-dinitrobenzoate is itself a derivative of 3,5-dinitrobenzoic acid, which is widely used

to characterize alcohols. The reaction of an unknown alcohol with 3,5-dinitrobenzoyl chloride
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(derived from the corresponding acid) produces a solid ester derivative with a sharp,

characteristic melting point, aiding in the identification of the alcohol.[9]

Table of Reported Melting Points for 3,5-Dinitrobenzoate Derivatives[9]

Alcohol Derivative Melting Point (°C)

Ethanol 91-92

Conclusion
Ethyl 3,5-dinitrobenzoate is a powerful and versatile building block in organic synthesis. Its

readily tunable functional groups—the nitro groups amenable to reduction and displacement,

and the ester group subject to modification—provide multiple handles for molecular

elaboration. From the synthesis of complex heterocyclic systems for drug discovery to the

creation of novel materials, Ethyl 3,5-dinitrobenzoate offers a reliable and strategic starting

point for a multitude of synthetic endeavors. The development of greener synthetic protocols for

its preparation further enhances its appeal in modern, sustainable chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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